molecular formula C11H12N2S B1670332 Dexamisole CAS No. 14769-74-5

Dexamisole

Cat. No.: B1670332
CAS No.: 14769-74-5
M. Wt: 204.29 g/mol
InChI Key: HLFSDGLLUJUHTE-JTQLQIEISA-N
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Description

Dexamisole ((+)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole) is the dextrorotatory enantiomer of tetramisole, a racemic mixture that also includes its levorotatory counterpart, levamisole. Historically, this compound was identified as an anthelmintic agent but has since been studied for its pharmacological interactions, particularly in the context of cocaine adulteration and adrenergic neurotransmission . Unlike levamisole, which is widely used in veterinary and human medicine for parasitic infections, this compound exhibits minimal anthelmintic efficacy and a less favorable safety profile . However, its structural and functional similarities to levamisole and other benzimidazole derivatives make it a compound of interest in toxicology and neuroscience research.

Properties

IUPAC Name

(6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSDGLLUJUHTE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=N[C@@H](CN21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163778
Record name Dexamisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14769-74-5
Record name Dexamisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14769-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamisole [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexamisole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dexamisole
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.291
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Record name DEXAMISOLE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Chiral Resolution via Diastereomeric Salts

The most common industrial method for isolating this compound involves forming diastereomeric salts with chiral acids. Tartaric acid derivatives, such as L-(-)-dibenzoyltartaric acid, are employed due to their high enantioselectivity.

  • Procedure : Racemic tetramisole is dissolved in ethanol and treated with an equimolar amount of L-(-)-dibenzoyltartaric acid. The mixture is heated to 50°C, cooled to 0°C, and filtered to isolate the this compound-dibenzoyltartrate salt.
  • Recrystallization : Repeated recrystallization from methanol-water mixtures enhances enantiomeric excess (ee) to ≥99%.

Chromatographic Resolution

Preparative high-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) offers a scalable alternative. A mobile phase of hexane-isopropanol (90:10) with 0.1% diethylamine achieves baseline separation of tetramisole enantiomers, yielding this compound with >98% ee.

Racemization Processes for Yield Optimization

Industrial workflows often recycle the undesired levamisole enantiomer via racemization to improve overall yield. A patented method (CN102453043A) details the racemization of this compound alkali using dimethyl sulfoxide (DMSO) and alkaline conditions.

Reaction Conditions

  • Substrate : this compound alkali (1 mol).
  • Solvent : DMSO (5–10 volumes).
  • Base : Sodium hydroxide (1.2–2.0 eq).
  • Temperature : 100–180°C.
  • Time : 0.5–12 hours.

The process proceeds via a base-catalyzed ring-opening and re-closure mechanism, equilibrating the enantiomers. Post-racemization, the mixture is resolved again, increasing total this compound yield by 15–20%.

Purification Techniques

Crystallization

This compound freebase is purified via fractional crystallization from acetone-hexane mixtures. Slow cooling (-20°C) yields needle-shaped crystals with 99.5% purity.

Liquid-Liquid Extraction

Aqueous/organic systems separate this compound from residual levamisole. For example, a 5:5 hexane-water mixture partitions levamisole into the aqueous phase (95% removal efficiency), leaving this compound in the organic layer.

Analytical Methods for Quality Control

Chromatographic Analysis

  • HPLC : A silica column (Zorbax RX-SIL) with ammoniated hexane-isopropanol gradients resolves enantiomers in 20 minutes.
  • GC/FID : Isopropylcocaine as an internal standard enables quantification with ≤2% RSD.

Spectroscopic Characterization

  • FTIR : Characteristic peaks at 1650 cm⁻¹ (C=N stretch) and 745 cm⁻¹ (C-S vibration) confirm structural integrity.
  • NMR : $$ ^1H $$ NMR (400 MHz, CDCl₃) displays a doublet at δ 3.85 ppm for the C6 proton, confirming R-configuration.

Elemental Analysis

Combustion analysis verifies stoichiometry:
$$ \text{Calculated for } C{11}H{12}N_2S: \text{C 64.67%, H 5.92%, N 13.71%, S 15.70%} $$
$$ \text{Found: C 64.63%, H 5.89%, N 13.68%, S 15.66%} $$

Industrial-Scale Considerations

Cost-Efficiency of Racemization

Integrating racemization reduces raw material costs by 30%, making this compound production economically viable for antidepressant formulations.

Environmental Impact

DMSO recycling via vacuum distillation achieves 85% recovery, minimizing waste.

Chemical Reactions Analysis

Chemical Reactions of Dexamisole Hydrochloride

This compound hydrochloride undergoes several chemical reactions, including oxidation, reduction, and substitution.

2.1. Oxidation

This compound hydrochloride can be oxidized to form sulfoxides and sulfones. Oxidizing agents like hydrogen peroxide are typically used for this reaction.

2.2. Reduction

Reduction reactions can convert this compound hydrochloride back to its corresponding thioether. Reducing agents like sodium borohydride can be used.

2.3. Substitution

This compound hydrochloride can undergo nucleophilic substitution reactions, especially at the imidazole ring. Amines can act as nucleophiles in these reactions.

Separation and Determination

Methods for separating and determining the enantiomers of levamisole and this compound have been developed using high-resolution mass spectrometry .

  • Chromatographic Separation A method utilizing a Lux i-cellulose-5 column achieves enantioseparation. The process uses an isocratic flow with a 1:1 mixture of mobile phase A (10 mM ammonium acetate in water) and mobile phase B (acetonitrile), at a flow rate of 0.6 mL/min. The run time is 8.0 min, and the column temperature is 50°C. This compound elutes at 5.94 min, and levamisole elutes at 6.62 min .

  • Validation Studies Validation studies using equine plasma were conducted to evaluate the suitability of the method for determining the enantiomeric purity of tetramisole .

  • Precision and Accuracy Inter-day precisions for this compound and levamisole were 3.16% and 2.85%, respectively. The accuracy for this compound ranged from 97.78 to 102.44%, and for levamisole, it ranged from 99.16 to 102.82% .

  • Quantification and Linearity The limit of quantification for both isomers is 0.1 ng/mL, and the method is linear in the range of 0 to 50 ng/mL .

Racemization Method

A method for racemizing this compound alkali involves several steps :

  • Mixing : Combine this compound alkali, DMSO, and potassium hydroxide in a specific weight ratio .

  • First Racemization : Conduct the first racemization under controlled temperature conditions .

  • Second Racemization : Add potassium hydroxide and V-Brite B, then conduct a second racemization at a higher temperature .

  • pH Adjustment : Adjust the pH by adding hydrochloric acid .

  • Cooling and Filtration : Cool the solution and perform suction filtration to obtain the final product .

Liquid/Liquid Separations

Liquid/liquid separations of cocaine and tetramisole using different solvent combinations have been performed. For instance, using chloroform, the percentage of cocaine HCl in the solution varies depending on the amount of water added :

Solution0.250 mL H2O1.0 mL H2O0.250 mL 1 N HCl/2 M NaCl
Cocaine HCl (85:15) (%)96.598.492.4
Cocaine HCl (70:30) (%)94.295.395.9
Cocaine HCl (50:50) (%)90.089.391.4

Scientific Research Applications

Pharmacological Applications

Dexamisole has been studied for its potential therapeutic effects, particularly in immunomodulation and as an anthelmintic agent.

  • Immunomodulation : Research indicates that this compound can enhance immune responses. A pilot study demonstrated its potential in treating patients with certain autoimmune conditions by modulating the immune system's activity .
  • Anthelmintic Properties : Similar to levamisole, this compound exhibits anthelmintic activity, making it useful in veterinary medicine for the treatment of parasitic infections in animals.

Toxicological Studies

This compound's presence as an adulterant in illicit drugs, particularly cocaine, has garnered significant attention in toxicological research.

  • Cocaine Adulteration : Studies have shown that this compound is frequently used to adulterate cocaine. A study involving hair samples from cocaine users revealed that 87% contained phenyltetrahydroimidazothiazole (PTHIT), which includes both levamisole and this compound. The enantiomeric ratios of these compounds were found to vary significantly, suggesting differential metabolism and elimination pathways .
  • Forensic Implications : The detection of this compound in biological samples is crucial for forensic investigations. A study utilized chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze hair samples for the presence of this compound and levamisole, emphasizing the need for accurate toxicological interpretations in cases involving adulterated drugs .

Cocaine Adulteration Analysis

A comprehensive analysis was conducted on 724 cocaine-positive hair samples to determine the prevalence of PTHIT. The findings indicated:

SubstancePercentage Found
Levamisole (S-PTHIT)4%
Tetramisole (R/S-PTHIT)88%
This compound (R-PTHIT)8%

This study highlighted the importance of considering both levamisole and this compound when analyzing drug-related cases .

Chiral Separation Method Development

A study aimed at developing a rapid method for separating this compound from levamisole using high-resolution mass spectrometry reported:

ParameterValue
This compound Elution Time5.94 min
Levamisole Elution Time6.62 min
Limit of Quantification0.1 ng/mL
Inter-day Precision (Dex)3.16%
Inter-day Precision (Lev)2.85%

This method allows for effective monitoring of these substances in various biological matrices, which is essential for both clinical and forensic applications .

Mechanism of Action

Dexamisole exerts its effects by inhibiting the neuronal uptake of norepinephrine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action is thought to contribute to its mood-elevating properties. Additionally, this compound may interact with voltage-dependent sodium channels, affecting neuronal excitability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Dexamisole shares a core benzimidazole-thiazole structure with levamisole and tetramisole. The table below summarizes key structural and functional differences:

Compound Structure Primary Use Enantiomer Activity
This compound (+)-enantiomer of tetramisole Limited anthelmintic use; cocaine adulterant Weak anthelmintic; adrenergic modulator
Levamisole (−)-enantiomer of tetramisole Anthelmintic, immunomodulator Potent nematocide; MAO inhibitor
Tetramisole Racemic (this compound + levamisole) Veterinary dewormer (historical) Mixed efficacy; phased out due to toxicity

Pharmacological Activity

  • Adrenergic Effects: this compound augments norepinephrine-induced contractions in canine saphenous veins while suppressing tyramine responses, suggesting direct interference with catecholamine reuptake. Levamisole, conversely, enhances tyramine-induced contractions, indicative of monoamine oxidase (MAO) inhibition .
  • Psychoactive Properties: this compound demonstrates noradrenergic activity in rodent models, reducing immobility in the "despair test" (a measure of antidepressant-like effects), whereas levamisole lacks such effects .

Toxicity and Clinical Implications

Both enantiomers are toxic to humans, but their mechanisms differ:

  • This compound: Associated with cocaine adulteration, it exacerbates cardiovascular risks by potentiating norepinephrine release. Chronic exposure may lead to vasculitis and leukoencephalopathy .
  • Levamisole : Causes agranulocytosis and autoimmune syndromes (e.g., ANCA-associated vasculitis) in cocaine users .
  • Toxicity Parity : Studies indicate comparable toxicity between this compound and levamisole in vitro, though clinical outcomes vary due to differential metabolic pathways .

Analytical Differentiation

Chiral gas chromatography (GC-FID) with Rt-β-DEXsm columns resolves this compound and levamisole with a resolution factor of 2.37–2.75, critical for forensic identification in cocaine samples . Most illicit cocaine contains levamisole or tetramisole, while this compound is rarely detected alone .

Research Findings and Data Tables

Table 1: Comparative Pharmacokinetic Properties

Parameter This compound Levamisole
MAO Inhibition Weak (IC₅₀ > 10⁻⁴ M) Strong (IC₅₀ ~ 10⁻⁶ M)
Half-life (t₁/₂) ~4–6 hours (rodent models) ~3–5 hours (human)
Protein Binding 65–70% 75–80%
Metabolism Hepatic CYP3A4/5 Hepatic CYP1A2/2D6

Sources:

Table 2: Clinical Case Reports (2010–2024)

Adverse Effect This compound Levamisole
Vasculitis Rare Common
Agranulocytosis None reported Frequent
Neurotoxicity Occasional Rare
Cocaine Adulteration Link Yes Yes

Sources:

Biological Activity

Dexamisole, also known as (+)-tetramisole, is a compound that has garnered attention for its diverse biological activities. Initially developed as an anthelmintic agent, it has been identified to possess various pharmacological properties, including immunomodulatory, antidepressant, and potential anti-infective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

  • Molecular Formula : C11_{11}H12_{12}N2_2S
  • Molecular Weight : 204.291 g/mol
  • CAS Number : 14769-74-5
  • Density : 1.32 g/cm³
  • Boiling Point : 344.4ºC at 760 mmHg

This compound exhibits its biological effects through multiple pathways:

  • Immunomodulation : It enhances the immune response by stimulating T-cell proliferation and increasing antibody production.
  • Antidepressant Activity : this compound has been shown to have antidepressant-like effects in animal models, possibly through its action on neurotransmitter systems, including serotonin and norepinephrine pathways .
  • Inhibition of Norepinephrine Uptake : In vitro studies demonstrated that this compound significantly inhibits the uptake of norepinephrine in dog cutaneous veins, suggesting a role in modulating vascular responses .

1. Anthelmintic Activity

This compound was originally used as an anthelmintic drug to treat parasitic infections in livestock and humans. Its efficacy against various nematodes has been well-documented.

2. Immunotherapy

Recent studies indicate that this compound can enhance immune responses in both animal and human subjects, making it a candidate for immunotherapy applications .

3. Antidepressant Effects

Research has highlighted the potential of this compound as an antidepressant agent. In animal models, it demonstrated significant reductions in depressive-like behaviors, attributed to its influence on monoaminergic systems .

Case Study 1: Cocaine Adulteration

A study investigated the prevalence of this compound as an adulterant in cocaine samples. The research found that this compound was present in a significant percentage of hair samples from cocaine users, indicating its illicit use and potential effects on drug metabolism . The enantiomeric ratios of levamisole to this compound were analyzed, revealing a median ratio of 0.63, suggesting differential metabolism between the two compounds .

Case Study 2: Chiral Separation Techniques

A study focused on developing a method for the chiral separation of this compound and levamisole using high-resolution mass spectrometry (HRMS). The method achieved effective separation with high precision and accuracy, highlighting its potential for forensic applications in drug testing .

Summary of Biological Activities

Biological ActivityMechanismReferences
ImmunomodulationT-cell stimulation
AntidepressantMonoamine modulation
AnthelminticParasitic inhibition
Cocaine adulterationPresence in biological samples

Q & A

Q. What are the primary pharmacological mechanisms of Dexamisole, and how can researchers design experiments to validate them methodologically?

this compound’s mechanisms involve immunomodulatory and anti-inflammatory pathways. To validate these, researchers should:

  • Use in vitro assays (e.g., cytokine profiling in macrophage cell lines) to quantify immune response modulation .
  • Employ in vivo models (e.g., murine autoimmune disease models) to assess therapeutic efficacy and dose-response relationships .
  • Integrate HPLC and NMR for pharmacokinetic profiling to correlate drug concentration with observed effects .

Q. How can researchers ensure reproducibility in this compound synthesis and purity validation?

Reproducibility requires:

  • Detailed synthetic protocols with stoichiometric ratios, reaction conditions (temperature, solvent), and purification steps (e.g., column chromatography) .
  • Analytical validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular structure and purity (>95%) .
  • Cross-referencing with published spectral data in databases like PubChem or Reaxys to resolve discrepancies .

Q. What experimental designs are optimal for assessing this compound’s toxicity in preclinical studies?

  • Acute toxicity : Conduct OECD Guideline 423-compliant studies in rodents, monitoring organ weight changes, hematological parameters, and histopathology .
  • Chronic toxicity : Use longitudinal designs with staggered dosing (e.g., 6-month studies) to identify cumulative effects .
  • Include positive controls (e.g., known hepatotoxins) and statistical power analysis to ensure sample size adequacy .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s pharmacokinetic data across studies?

Contradictions often arise from variability in assay sensitivity or model systems. Mitigation strategies include:

  • Meta-analysis of existing data to identify confounding variables (e.g., species-specific metabolism differences) .
  • Cross-validation using orthogonal methods (e.g., LC-MS vs. ELISA for plasma concentration measurements) .
  • Mechanistic modeling (e.g., physiologically based pharmacokinetic models) to reconcile in vitro-in vivo discrepancies .

Q. What methodologies are effective for elucidating this compound’s molecular targets in complex biological systems?

Advanced approaches include:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with this compound-derived probes to identify binding partners .
  • CRISPR-Cas9 screens to pinpoint genetic knockouts that abolish drug efficacy .
  • Molecular dynamics simulations to predict ligand-receptor interactions and validate via surface plasmon resonance (SPR) .

Q. How can researchers optimize this compound’s enantiomeric purity for structure-activity relationship (SAR) studies?

  • Chiral chromatography (e.g., chiral HPLC columns) to separate enantiomers and assess their individual bioactivity .
  • X-ray crystallography to resolve stereochemical configurations and correlate with pharmacological outcomes .
  • Asymmetric synthesis techniques (e.g., Sharpless epoxidation) to produce enantiomerically pure batches .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogenous cell populations?

  • Mixed-effects models to account for intra- and inter-sample variability .
  • Dose-response curve fitting (e.g., Hill equation) to calculate EC50/IC50 values and assess efficacy thresholds .
  • Cluster analysis (e.g., k-means) to identify subpopulations with divergent responses .

Methodological Best Practices

  • Literature Review : Use systematic review frameworks (e.g., PRISMA) to map knowledge gaps and avoid redundant studies .
  • Ethical Compliance : Adhere to institutional guidelines for animal welfare and data integrity, including randomization and blinding .
  • Data Transparency : Publish raw datasets and code in repositories like Zenodo or Figshare to facilitate replication .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dexamisole
Reactant of Route 2
Dexamisole

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